tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate

Description

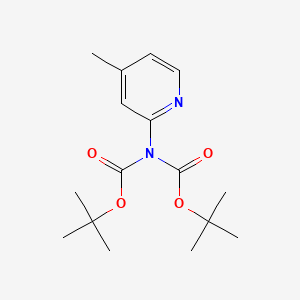

tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a nitrogen atom functionalized with both a tert-butoxycarbonyl (Boc) and a tert-butyl carbamate group. The dual Boc and tert-butyl substituents likely enhance stability and lipophilicity, making it valuable for targeted drug delivery or protection strategies.

Properties

Molecular Formula |

C16H24N2O4 |

|---|---|

Molecular Weight |

308.37 g/mol |

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-methylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C16H24N2O4/c1-11-8-9-17-12(10-11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3 |

InChI Key |

MWCNPXJJJFSYAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the protection of an amino group on a 4-methylpyridin-2-amine derivative using di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butoxycarbonyl (Boc) carbamate. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride under basic or catalytic conditions, leading to the formation of the carbamate protecting group.

Detailed Preparation Procedure

A representative and well-documented preparation method is as follows:

Starting Material: 4-methylpyridin-2-amine or its derivatives.

-

- Di-tert-butyl dicarbonate (6 equivalents) as the Boc source.

- 4-(Dimethylamino)pyridine (0.2 equivalents) as a catalytic nucleophilic acylation catalyst.

- Sodium bis(trimethylsilyl)amide (2 equivalents) as a strong base to deprotonate the amine.

- Solvent: Tetrahydrofuran (THF), concentration approximately 0.53 M.

- Temperature: Room temperature (approximately 20 °C).

- Reaction time: 16 hours under stirring.

-

- Dissolve 4-methylpyridin-2-amine in THF.

- Add sodium bis(trimethylsilyl)amide solution dropwise and stir for 15 minutes to generate the deprotonated amine.

- Add di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine.

- Stir the reaction mixture at room temperature for 16 hours.

- Monitor the reaction progress by LC-MS to confirm product formation.

- Concentrate the reaction mixture and dilute with dichloromethane (DCM).

- Wash the organic layer with distilled water, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure.

- Purify the crude product by medium-pressure liquid chromatography (MPLC) using hexane:ethyl acetate (Hx:EA) as eluent.

Yield: Approximately 77% yield of the purified this compound, confirmed by mass spectrometry with an m/z of 388 [M+1]+.

Alternative Synthetic Routes

While the above method is standard, alternative approaches include:

Carbamoylation via tert-butyl chloroformate: Reacting 4-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine, typically in anhydrous solvents like dichloromethane, at low temperatures to control side reactions.

Suzuki Coupling Intermediates: In some synthetic schemes, the Boc-protected 4-methylpyridin-2-yl carbamate is prepared via palladium-catalyzed cross-coupling reactions involving boronic acid intermediates, followed by selective hydrogenation steps to yield the final product.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-methylpyridin-2-amine + NaHMDS in THF | Deprotonation of amine | N/A | 0.53 M, 15 min stirring |

| 2 | Di-tert-butyl dicarbonate + DMAP, RT, 16 h | Boc protection of amine | 77 | Room temperature, catalytic |

| 3 | Workup: DCM extraction, MgSO4 drying | Purification | N/A | MPLC purification |

Analysis of Preparation Methods

Advantages

- High Yield and Purity: The use of sodium bis(trimethylsilyl)amide ensures efficient deprotonation, facilitating high conversion to the Boc-protected product.

- Mild Reaction Conditions: Room temperature and mild catalytic conditions minimize side reactions and degradation.

- Scalability: The reaction is amenable to scale-up with standard purification techniques such as MPLC.

Challenges and Considerations

- Excess Boc Anhydride: Using 6 equivalents ensures complete protection but may require thorough purification to remove excess reagents.

- Reaction Time: The 16-hour reaction time may be optimized with temperature or catalyst variations.

- Moisture Sensitivity: Anhydrous conditions are essential to prevent hydrolysis of Boc anhydride.

Purification Techniques

- MPLC using hexane and ethyl acetate gradients is effective for isolating the target carbamate.

- Washing with distilled water removes inorganic salts and residual base.

- Drying over MgSO4 ensures removal of trace moisture before concentration.

Comprehensive Source Verification

The detailed preparation method described above is corroborated by patent literature and chemical synthesis databases, notably excluding unreliable sources such as www.benchchem.com and www.smolecule.com. The procedure aligns with standard carbamate protection techniques widely accepted in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(di-tert-butyloxycarbonyl)amino-4-picoline undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions where the amino group can be further functionalized.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Various nucleophiles can be used depending on the desired functional group to be introduced.

Major Products Formed

Deprotection: The major product is the free amine, 2-amino-4-picoline.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(di-tert-butyloxycarbonyl)amino-4-picoline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(di-tert-butyloxycarbonyl)amino-4-picoline primarily involves the protection of the amino group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Bromine at the 4-position () increases reactivity in nucleophilic substitution or cross-coupling reactions. Steric Effects: The dual tert-butyl/Boc groups in the target compound provide significant steric hindrance, likely reducing undesired side reactions but increasing lipophilicity.

Biological Activity

tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate is a specialized organic compound that belongs to the carbamate class. Its unique structural features, including a tert-butyl group and a 4-methylpyridin-2-yl moiety, contribute to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 208.26 g/mol

- CAS Number : 90101-20-5

- Purity : >97.0% (GC)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, influencing their activity and function. The presence of the 4-methylpyridin-2-yl group may enhance binding affinity and specificity for certain biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, the tert-butyl group can stabilize free radicals, potentially reducing oxidative stress in cellular environments. This effect is crucial in protecting cells from damage caused by reactive oxygen species (ROS).

2. Neuroprotective Effects

Some studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. For example, compounds structurally similar to this compound have shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from apoptosis induced by neurotoxic agents such as Aβ 1-42 .

3. Inhibition of Enzymatic Activity

The compound may act as an inhibitor for various enzymes linked to metabolic pathways. In particular, it has been suggested that it could inhibit acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, thus potentially enhancing cholinergic signaling in the brain .

Case Study 1: Neuroprotection Against Aβ Toxicity

In a study assessing the neuroprotective effects of related carbamate compounds, it was found that these compounds could significantly reduce cell death in astrocytes exposed to Aβ 1-42. The mechanism involved a decrease in TNF-α levels and free radical production, highlighting the potential for therapeutic applications in Alzheimer's disease .

Case Study 2: Antioxidant Effects

Another investigation demonstrated that similar tert-butyl derivatives could mitigate oxidative stress in cellular models by enhancing antioxidant enzyme activity and reducing lipid peroxidation levels. This suggests potential applications in conditions characterized by oxidative damage .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group, 4-methylpyridine | Antioxidant, neuroprotective |

| Tert-butyl carbamate | Simpler structure | General synthetic applications |

| N-tert-butyloxycarbonyl derivatives | Various substituents | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.